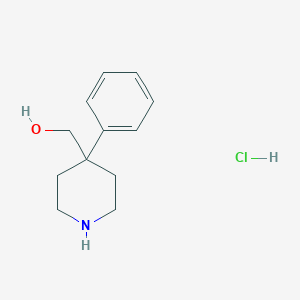
(4-Phenylpiperidin-4-yl)methanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Phenylpiperidin-4-yl)methanol;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylpiperidin-4-yl)methanol typically involves the reduction of piperidinone intermediates. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidines.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multi-step synthesis processes that include hydrogenation, cyclization, and reduction reactions. These methods are designed to be cost-effective and scalable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
(4-Phenylpiperidin-4-yl)methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl groups.
Reduction: Reduction of imine intermediates to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include phenylsilane for reduction, iron complexes as catalysts, and various oxidizing agents for oxidation reactions .
Major Products Formed
The major products formed from these reactions include substituted piperidines, spiropiperidines, and piperidinones .
Aplicaciones Científicas De Investigación
(4-Phenylpiperidin-4-yl)methanol;hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (4-Phenylpiperidin-4-yl)methanol;hydrochloride involves its interaction with molecular targets and pathways. For example, piperidine derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase pathways . The compound’s effects are mediated by its ability to interact with specific proteins and enzymes, leading to cellular responses .
Comparación Con Compuestos Similares
(4-Phenylpiperidin-4-yl)methanol;hydrochloride can be compared with other similar compounds, such as:
- (2-Phenylpiperidin-4-yl)methanol;hydrochloride
- (3-Phenylpiperidin-4-yl)methanol;hydrochloride
- (4-Phenylpiperidin-4-yl)methanamine;dihydrochloride
These compounds share similar structural features but differ in their functional groups and specific applications . The uniqueness of this compound lies in its specific use as a semi-flexible linker in PROTAC development, impacting the 3D orientation of the degrader and ternary complex formation .
Propiedades
Número CAS |
15247-00-4 |
|---|---|
Fórmula molecular |
C12H18ClNO |
Peso molecular |
227.73 g/mol |
Nombre IUPAC |
(4-phenylpiperidin-4-yl)methanol;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c14-10-12(6-8-13-9-7-12)11-4-2-1-3-5-11;/h1-5,13-14H,6-10H2;1H |
Clave InChI |
GFAANIMJFNDZFJ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1(CO)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


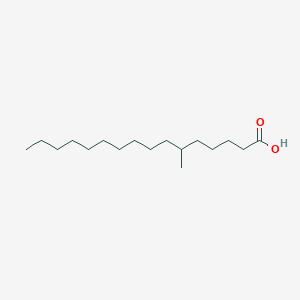
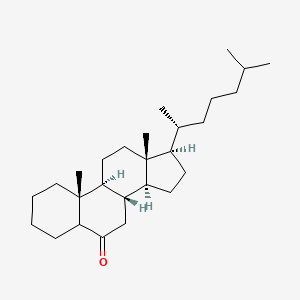
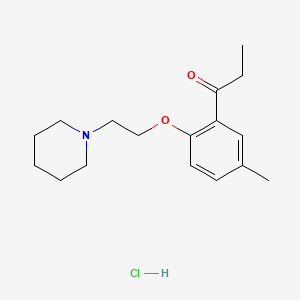
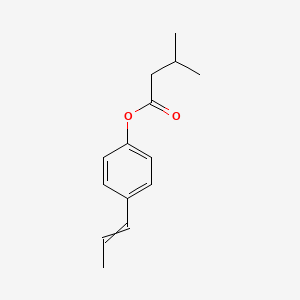
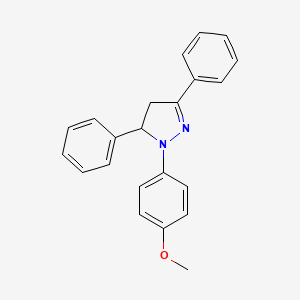
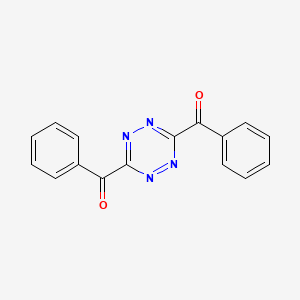
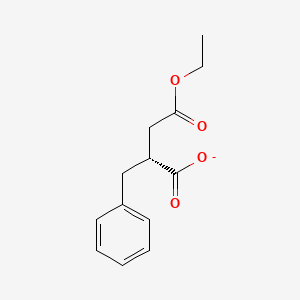
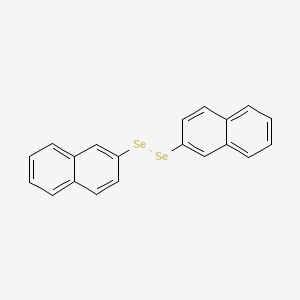
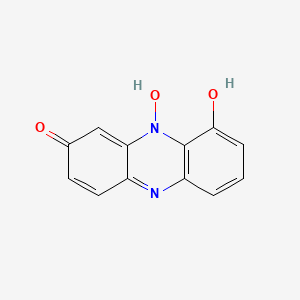
![4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one](/img/structure/B14718767.png)

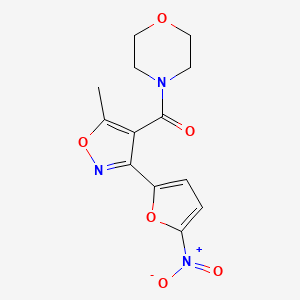

![1H,5H-Dicyclopenta[1,4]dioxin-1,1,2,2,3,3,3a,4a,5,5,6,6,7,7,7a,8a-hexadecol(9CI)](/img/structure/B14718784.png)
